2-(biphenyl-4-yloxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(biphenyl-4-yloxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of biphenyl-4-yloxy intermediate: This can be achieved by reacting biphenyl with an appropriate halogenating agent to introduce a halogen atom, followed by substitution with a hydroxyl group.
Synthesis of 2,5-dimethoxybenzyl piperazine: This involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine under basic conditions.
Coupling reaction: The final step involves coupling the biphenyl-4-yloxy intermediate with the 2,5-dimethoxybenzyl piperazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-biphenylyl)piperazine: Another piperazine derivative with similar structural features.
2,5-dimethoxybenzylamine: Shares the 2,5-dimethoxybenzyl moiety.
Biphenyl derivatives: Compounds with biphenyl structures that exhibit diverse chemical and biological properties.
Uniqueness
2-(biphenyl-4-yloxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone is unique due to its specific combination of biphenyl, piperazine, and 2,5-dimethoxybenzyl groups. This unique structure may confer distinct pharmacological properties and reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C27H30N2O4 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C27H30N2O4/c1-31-25-12-13-26(32-2)23(18-25)19-28-14-16-29(17-15-28)27(30)20-33-24-10-8-22(9-11-24)21-6-4-3-5-7-21/h3-13,18H,14-17,19-20H2,1-2H3 |
InChI Key |
ZUBFAXSBLOIDHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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